Strontium bisbenzenide
Description
Strontium bisbenzenide (Sr(C₆H₆)₂) is a hypothetical organostrontium compound hypothesized to adopt a sandwich-like structure, where a strontium cation (Sr²⁺) is coordinated between two benzene rings. Such bis(arene) complexes are rare for alkaline earth metals due to their large ionic radii and high reactivity. Strontium’s +2 oxidation state, a defining feature of its chemistry , suggests that bonding in Sr(C₆H₆)₂ would involve ionic interactions with the delocalized π-electrons of benzene.
Properties
CAS No. |
35815-21-5 |
|---|---|
Molecular Formula |
C12H10Sr |
Molecular Weight |
241.83 g/mol |
IUPAC Name |
strontium;benzene |
InChI |
InChI=1S/2C6H5.Sr/c2*1-2-4-6-5-3-1;/h2*1-5H;/q2*-1;+2 |
InChI Key |
RZPOLQKGXCWPBL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=[C-]C=C1.C1=CC=[C-]C=C1.[Sr+2] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Strontium bisbenzenide can be synthesized through the reaction of strontium metal with benzene under specific conditions. One common method involves the use of a Grignard reagent, where strontium reacts with phenylmagnesium bromide in an inert atmosphere to form the desired compound. The reaction typically requires anhydrous conditions and is carried out in a solvent such as tetrahydrofuran (THF) at low temperatures to prevent side reactions.
Industrial Production Methods
While the industrial production of this compound is not as widespread as other strontium compounds, it can be scaled up using similar synthetic routes. The key to successful industrial production lies in maintaining strict control over reaction conditions to ensure high yield and purity of the product. This includes using high-purity starting materials, maintaining an inert atmosphere, and employing efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
Strontium bisbenzenide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form strontium oxide and benzene derivatives.
Reduction: It can be reduced under specific conditions to yield strontium metal and benzene.
Substitution: this compound can participate in substitution reactions where the benzene rings are replaced by other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide, typically under controlled temperature and pressure conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used in an inert solvent like THF.
Substitution: Reagents like halogens or other organometallic compounds can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield strontium oxide and phenol, while reduction can regenerate strontium metal and benzene.
Scientific Research Applications
Strontium bisbenzenide has several applications in scientific research, including:
Chemistry: It is used as a precursor for synthesizing other organometallic compounds and as a catalyst in various organic reactions.
Biology: Research is ongoing to explore its potential in biological systems, particularly in bone regeneration due to strontium’s known benefits in bone health.
Medicine: The compound’s unique properties are being investigated for potential therapeutic applications, including drug delivery systems.
Industry: this compound is used in the development of advanced materials, such as high-performance ceramics and electronic components.
Mechanism of Action
The mechanism by which strontium bisbenzenide exerts its effects involves the interaction of the strontium atom with various molecular targets In biological systems, strontium can mimic calcium and integrate into bone tissue, promoting bone growth and reducing resorption
Comparison with Similar Compounds
Structural and Bonding Characteristics
Strontium bisbenzenide is expected to differ significantly from transition metal bis(arene) complexes. For instance:
- Bis(benzene)chromium (Cr(C₆H₆)₂) : Exhibits covalent bonding with a formal chromium oxidation state of 0. The smaller ionic radius of Cr⁰ (≈ 140 pm) allows for strong d-orbital overlap with benzene π-clouds, resulting in high thermal stability (decomposes at ~200°C).
- This compound (Sr(C₆H₆)₂) : Sr²⁺ has a much larger ionic radius (~132 pm for 6-coordinate Sr²⁺), leading to weaker electrostatic interactions with benzene rings. This likely reduces stability and increases sensitivity to moisture or oxygen .
Alkaline Earth Metal Bis(arene) Complexes
Comparisons with hypothetical alkaline earth analogs highlight trends in reactivity:
- Calcium bisbenzenide (Ca(C₆H₆)₂) : Calcium’s smaller ionic radius (~114 pm) may enable stronger interactions than Sr(C₆H₆)₂, though still weaker than transition metal counterparts.
Table 1: Comparative Properties of Hypothetical Alkaline Earth Bisbenzenides
| Property | Sr(C₆H₆)₂ | Ca(C₆H₆)₂ | Ba(C₆H₆)₂ |
|---|---|---|---|
| Ionic Radius (Sr²⁺, Ca²⁺, Ba²⁺) | 132 pm | 114 pm | 142 pm |
| Predicted Stability | Low | Moderate | Very Low |
| Reactivity with H₂O | High | High | Extreme |
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